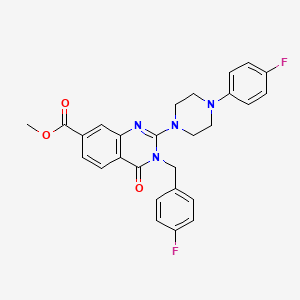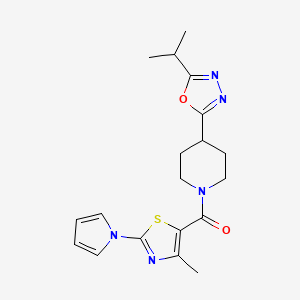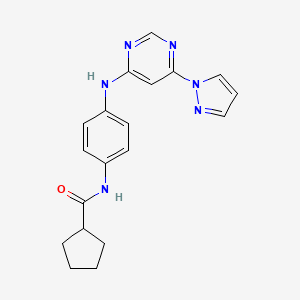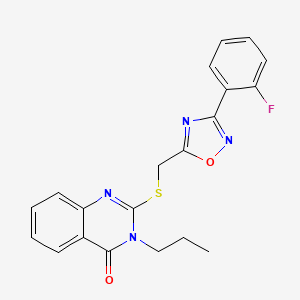
Methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H24F2N4O3 and its molecular weight is 490.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dopamine Receptor Binding and Antipsychotic Agents
Synthesis and Evaluation for D2-like Receptors
Arylcycloalkylamines, such as phenyl piperidines and piperazines, and their arylalkyl substituents are pharmacophoric groups found in several antipsychotic agents. Research has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors. This study explored the contributions of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles to the potency and selectivity of synthesized agents at D(2)-like receptors. It highlights the significance of composite structure in determining selectivity and potency at these receptors (Sikazwe et al., 2009).
DNA Interaction and Fluorescent Staining
DNA Minor Groove Binding
The synthetic dye Hoechst 33258 and its analogues, which include N-methyl piperazine derivatives with benzimidazole groups, are known to bind strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has been utilized extensively in fluorescent DNA staining for cell biology research, offering insights into chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes (Issar & Kakkar, 2013).
Chemical Synthesis and Industrial Applications
Practical Synthesis of Intermediates
Research on the practical synthesis of key intermediates like 2-Fluoro-4-bromobiphenyl, which is essential for the manufacture of non-steroidal anti-inflammatory materials, underscores the chemical utility of components related to methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate. This highlights the compound's relevance not just in pharmacology but also in material science and industrial chemistry (Qiu et al., 2009).
Propriétés
IUPAC Name |
methyl 3-[(4-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O3/c1-36-26(35)19-4-11-23-24(16-19)30-27(33(25(23)34)17-18-2-5-20(28)6-3-18)32-14-12-31(13-15-32)22-9-7-21(29)8-10-22/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYIIVWWKABVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2481117.png)


![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol](/img/structure/B2481122.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2481123.png)

![N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine](/img/structure/B2481125.png)
![2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2481126.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2481128.png)



![methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2481137.png)

